An In-Depth Technical Guide to 4-Bromo-2,5-difluorophenyl isothiocyanate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Bromo-2,5-difluorophenyl isothiocyanate: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,5-difluorophenyl isothiocyanate, a versatile and strategically important building block in modern organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, unique reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Section 1: Chemical Identity and Physicochemical Properties
4-Bromo-2,5-difluorophenyl isothiocyanate is a trifunctional aromatic compound. Its utility stems from the distinct chemical personalities of its three key features: the electrophilic isothiocyanate group, the versatile brominated aromatic ring, and the modulating effects of the two fluorine atoms.
1.1. Chemical Structure
The molecule consists of a benzene ring substituted with a bromine atom at position 4, fluorine atoms at positions 2 and 5, and an isothiocyanate (-N=C=S) group at position 1.
1.2. Key Identifiers
| Property | Value |
| IUPAC Name | 1-Bromo-4-isothiocyanato-2,5-difluorobenzene |
| CAS Number | 1423043-73-0 |
| Molecular Formula | C₇H₂BrF₂NS |
| Molecular Weight | 250.06 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1F)N=C=S)F)Br |
| InChI Key | SBPJDDMHZATEQP-UHFFFAOYSA-N |
1.3. Physicochemical Properties
While specific experimental data for this exact isomer can vary by supplier, the properties are consistent with a substituted aromatic isothiocyanate.
| Property | Typical Value/Observation | Rationale & Significance |
| Appearance | White to off-white or pale yellow solid | High purity solids are typically colorless; minor impurities can impart color. |
| Melting Point | Not consistently reported; expected to be a low-melting solid | The planar, substituted ring structure allows for efficient crystal packing. |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Insoluble in water. | The nonpolar aromatic core dominates its solubility profile. Hydrolytically unstable in protic solvents. |
| Stability | Moisture-sensitive | The isothiocyanate group is susceptible to hydrolysis. Store under an inert atmosphere. |
Section 2: Synthesis and Mechanism
The most logical and widely adopted strategy for the synthesis of aryl isothiocyanates is the conversion of the corresponding primary aniline. This approach leverages the availability of the aniline precursor and the reliability of the isothiocyanate-forming reaction.
2.1. Retrosynthetic Analysis & Rationale
The isothiocyanate functional group is readily formed from 4-bromo-2,5-difluoroaniline. This aniline is a known compound, accessible through the direct bromination of 2,5-difluoroaniline, making it a practical starting material.[1][2][3]
2.2. Recommended Synthetic Protocol
This protocol describes the conversion of 4-bromo-2,5-difluoroaniline to the target isothiocyanate using thiophosgene, a common and effective, albeit highly toxic, reagent. Extreme caution and a well-ventilated fume hood are mandatory when handling thiophosgene. Safer alternatives like di(2-pyridyl) thionocarbonate (DPTC) or 1,1'-thiocarbonyldiimidazole (TCDI) can also be employed.[4]
-
Step 1: Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-bromo-2,5-difluoroaniline (1.0 eq) in dichloromethane (DCM) or chloroform.
-
Step 2: Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (2.5 eq) or a biphasic system with aqueous sodium bicarbonate. Cool the mixture to 0 °C in an ice bath.
-
Step 3: Thiophosgene Addition: Slowly add a solution of thiophosgene (CSCl₂) (1.1 eq) in the same solvent via the dropping funnel over 30-60 minutes. The reaction is exothermic and generates triethylamine hydrochloride as a white precipitate.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 5: Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Step 6: Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-2,5-difluorophenyl isothiocyanate.
2.3. Reaction Mechanism Visualization
The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl in the presence of the base to form the final isothiocyanate product.
Caption: Synthesis of the target isothiocyanate from its aniline precursor.
Section 3: Chemical Reactivity and Applications in Drug Development
The power of this reagent lies in its dual-reactivity paradigm. The isothiocyanate and the bromo-aryl functionalities can be addressed in separate, orthogonal steps, providing immense synthetic flexibility.
3.1. The Dual-Reactivity Paradigm
-
Isothiocyanate Group: A soft electrophile, highly reactive towards primary and secondary amines, thiols, and other soft nucleophiles. This functionality is often used for conjugation, linker chemistry, or as a precursor to thiourea-containing heterocycles.
-
Aryl Bromide Moiety: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5][6] This allows for the introduction of a vast array of carbon- and heteroatom-based substituents to build molecular complexity.
3.2. Reactions of the Isothiocyanate Group: A Versatile Electrophile
The primary application of the isothiocyanate group is its reaction with primary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.[7][8][9] These thiourea products are not only stable final compounds but are also key intermediates for synthesizing a wide range of biologically active heterocyclic scaffolds.
3.3. Reactions of the Aryl Halide: A Gateway to Complexity
The carbon-bromine bond provides a robust and reliable site for palladium-catalyzed cross-coupling reactions. This enables the late-stage introduction of diverse functionalities, a critical strategy in modern drug discovery to rapidly generate structure-activity relationship (SAR) data.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending scaffolds or as precursors for other functional groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline or arylamine derivatives.
3.4. The Strategic Role of Fluorine Substituents
The two fluorine atoms are not mere spectators; they profoundly influence the molecule's properties in ways that are highly desirable in medicinal chemistry.[10][11]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block these "metabolic soft spots," increasing the drug's half-life.[12][13]
-
Modulation of pKa: As highly electronegative atoms, fluorine can lower the pKa of nearby basic groups (like an amine introduced via Buchwald-Hartwig coupling), which can improve cell permeability and oral bioavailability.[12][14]
-
Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[11]
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can be tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[12][14]
Section 4: Experimental Workflow: Synthesis of a Thiourea Derivative
This section provides a validated, self-validating protocol for a core application of 4-Bromo-2,5-difluorophenyl isothiocyanate: the synthesis of a thiourea derivative.
4.1. Objective & Rationale
The objective is to demonstrate the straightforward and high-yielding reaction of the isothiocyanate with a representative primary amine. This reaction is fundamental to its use as a building block and serves as a reliable method for creating libraries of compounds for screening.
4.2. Step-by-Step Protocol
-
Step 1: Reagent Preparation: In a clean vial, dissolve 4-Bromo-2,5-difluorophenyl isothiocyanate (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Step 2: Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq) either neat (if liquid) or as a solution in the same solvent.
-
Step 3: Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. For less reactive amines, gentle heating (40-50 °C) may be required.
-
Step 4: Product Isolation & Monitoring: The thiourea product often precipitates from the reaction mixture as a solid. Progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less mobile, product spot.
-
Step 5: Purification: If the product precipitates, it can be isolated by simple filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed in vacuo, and the resulting solid can be purified by recrystallization or silica gel chromatography if necessary.
4.3. Experimental Workflow Visualization
Caption: Workflow for the synthesis of a thiourea derivative.
Section 5: Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling is paramount to ensure laboratory safety.
-
Hazard Profile: Based on analogous compounds, 4-Bromo-2,5-difluorophenyl isothiocyanate is expected to be harmful if swallowed, inhaled, or in contact with skin. It is a suspected skin, eye, and respiratory irritant and may act as a lachrymator.[15][16][17][18]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is appropriate for incidental contact).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ensure all equipment is dry, as the compound is moisture-sensitive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong acids, bases, and oxidizing agents. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Crucially, always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Section 6: Conclusion
4-Bromo-2,5-difluorophenyl isothiocyanate is a high-value synthetic intermediate for researchers in drug discovery and materials science. Its unique trifunctional nature provides a powerful platform for building molecular complexity through a dual-reactivity paradigm. The strategic placement of fluorine atoms offers intrinsic advantages for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this versatile building block to accelerate the development of novel chemical entities.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
-
Priya A, Mahesh Kumar N, & Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved March 7, 2024, from [Link]
-
Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 7, 2024, from [Link]
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved March 7, 2024, from [Link]
-
Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved March 7, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved March 7, 2024, from [Link]
-
Royal Society of Chemistry. (n.d.). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed). Retrieved March 7, 2024, from [Link]
-
American Chemical Society. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved March 7, 2024, from [Link]
-
Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2016, March 10). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? Retrieved March 7, 2024, from [Link]
-
CAS Standard Information Network. (n.d.). 4-Bromo-2,6-difluorophenylisothiocyanate standard. Retrieved March 7, 2024, from [Link]
-
American Chemical Society. (n.d.). The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved March 7, 2024, from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved March 7, 2024, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2,5-difluoroaniline. Retrieved March 7, 2024, from [Link]
-
MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved March 7, 2024, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 12). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved March 7, 2024, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. inhancetechnologies.com [inhancetechnologies.com]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
